N-{2-[(Morpholin-4-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}butanamide
Overview
Description
N-{2-[(Morpholin-4-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}butanamide is a complex organic compound that features a morpholine ring, a benzodiazole ring, and a butanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(Morpholin-4-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}butanamide typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:
Formation of the Benzodiazole Ring: This can be achieved by cyclization of an appropriate o-phenylenediamine derivative with a carboxylic acid or its derivative under acidic conditions.
Introduction of the Morpholine Group: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzodiazole ring is replaced by a morpholine moiety.
Attachment of the Butanamide Group: This step involves the coupling of the benzodiazole-morpholine intermediate with a butanoyl chloride or a similar reagent under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(Morpholin-4-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the benzodiazole ring or the butanamide group.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the benzodiazole or morpholine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce various functional groups onto the benzodiazole or morpholine rings.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical assays.
Medicine: It has potential as a pharmaceutical intermediate or active ingredient due to its structural features.
Industry: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-[(Morpholin-4-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}butanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide
- 4-Methylmorpholine
- Tridemorph
- Dimethomorph
Uniqueness
N-{2-[(Morpholin-4-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}butanamide is unique due to its specific combination of a morpholine ring, a benzodiazole ring, and a butanamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
N-[2-(morpholin-4-ylmethyl)-1-propylbenzimidazol-5-yl]butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O2/c1-3-5-19(24)20-15-6-7-17-16(13-15)21-18(23(17)8-4-2)14-22-9-11-25-12-10-22/h6-7,13H,3-5,8-12,14H2,1-2H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRERDNWRPVOSSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)N(C(=N2)CN3CCOCC3)CCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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